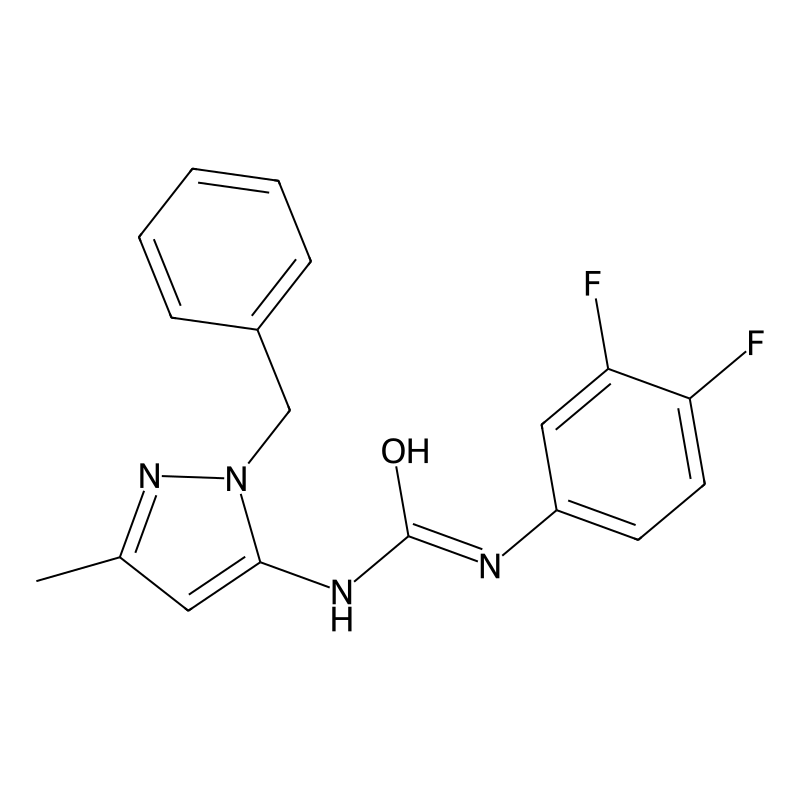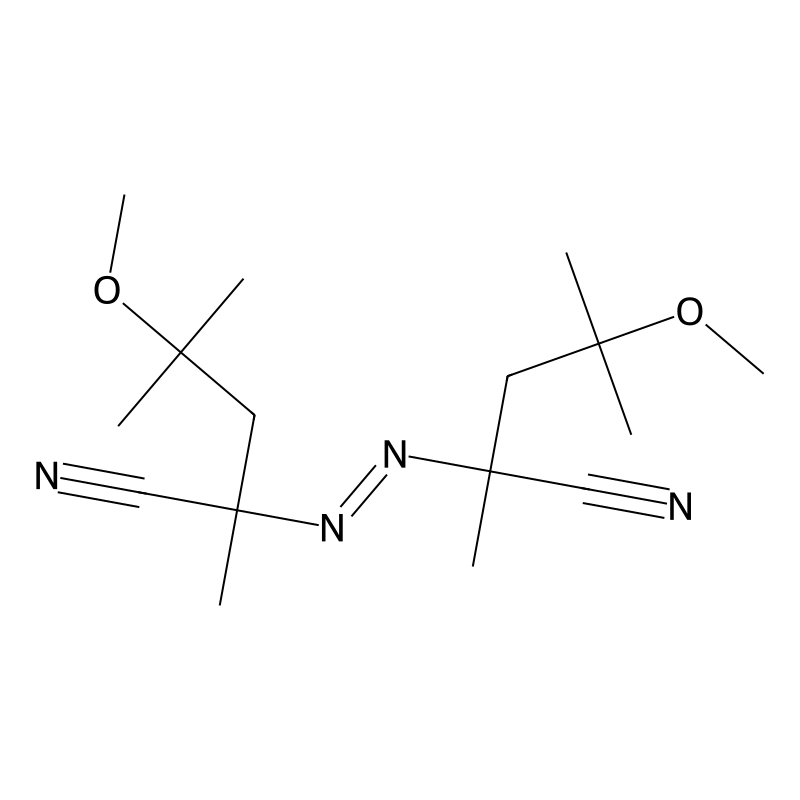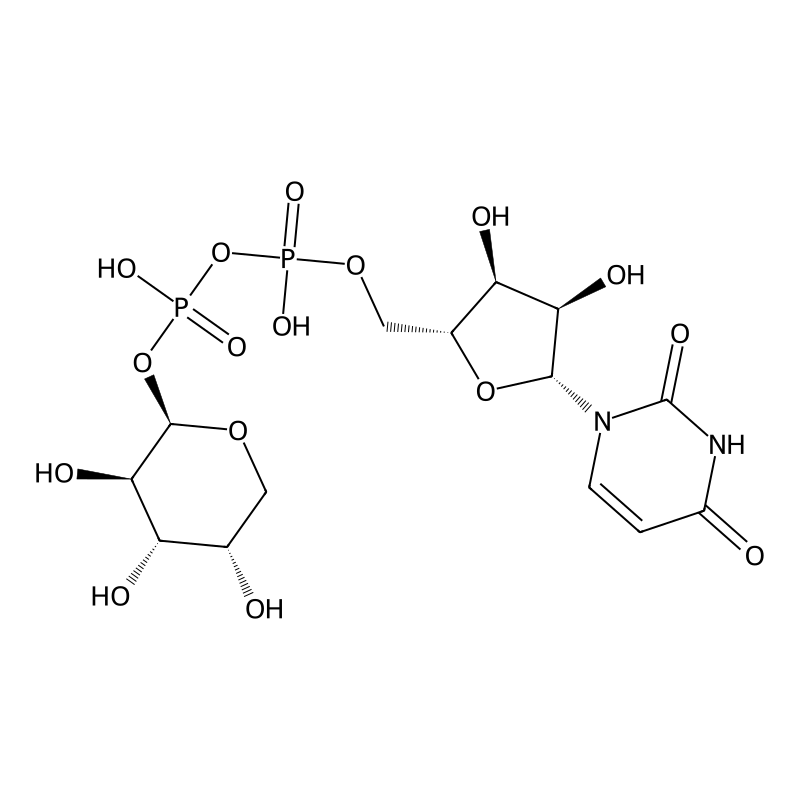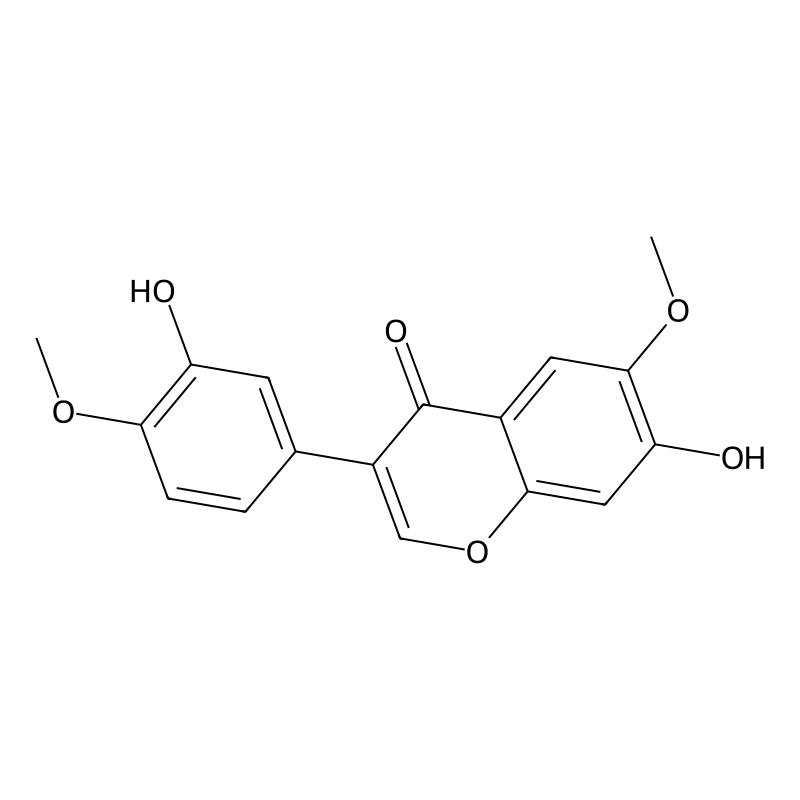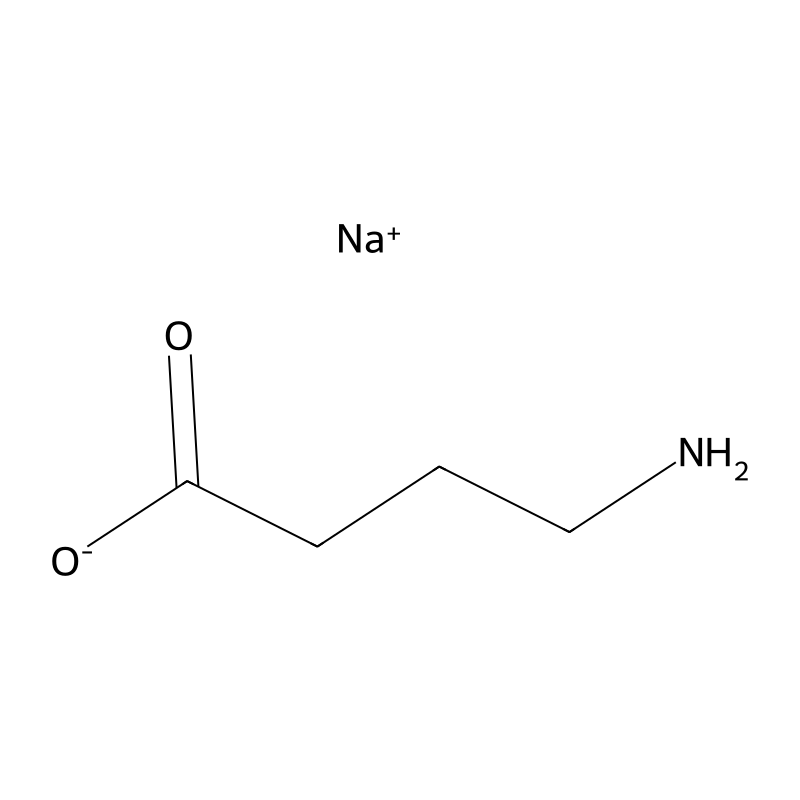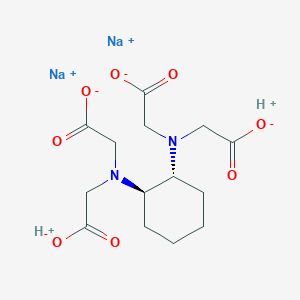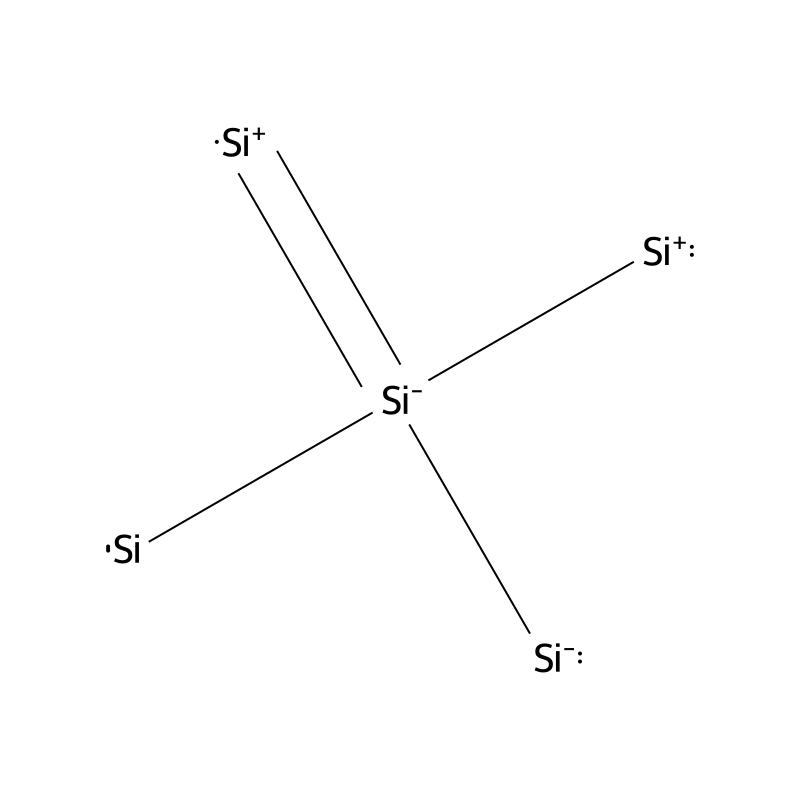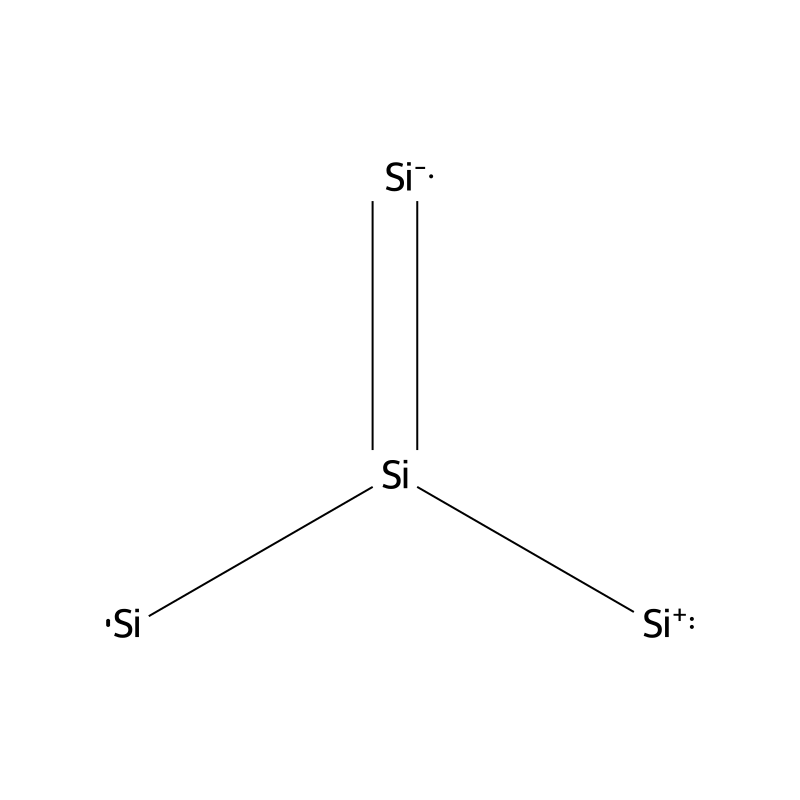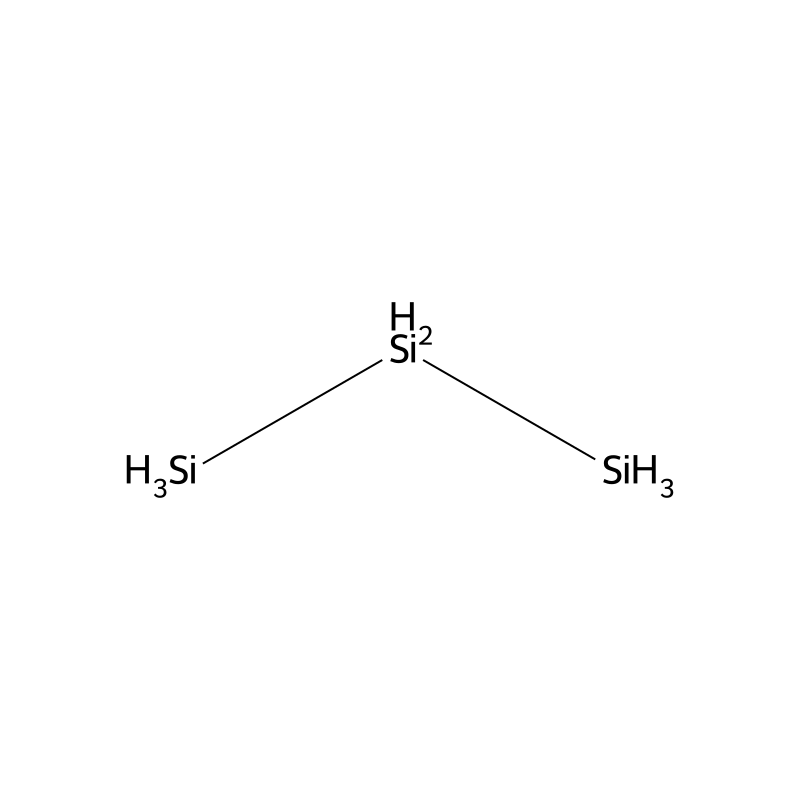Aminoglutethimide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Practically insoluble in water
Freely soluble in most organic solvents; poorly soluble in ethyl acetate, 0.1N hydrochloric acid and absolute alcohol; readily soluble in acetone and 100% acetic acid. Practically insoluble in water.
3.71e-01 g/L
Synonyms
Canonical SMILES
Description
Treatment of Seizures
Scientific Field: Neurology
Application Summary: Aminoglutethimide was initially introduced as an anticonvulsant in 1960.
Methods of Application: Aminoglutethimide is administered orally. The specific dosage and frequency would depend on the patient’s condition and response to the treatment.
Results/Outcomes: Despite its initial use, it was withdrawn in 1966 due to toxicity.
Treatment of Cushing’s Syndrome
Scientific Field: Endocrinology
Application Summary: Aminoglutethimide has been used in the treatment of Cushing’s syndrome.
Methods of Application: The usual adult dose for Cushing’s syndrome is 250 mg orally every 6 hours.
Treatment of Breast Cancer
Scientific Field: Oncology
Application Summary: Aminoglutethimide has been used in the treatment of advanced postmenopausal breast cancer.
Methods of Application: The typical dosage range is 250 to 1000 mg/day.
Results/Outcomes: Treatment with aminoglutethimide has shown to reduce estrogen levels in the body by as much as 92%.
Treatment of Prostate Cancer
Application Summary: Aminoglutethimide has been used in the treatment of prostate cancer.
Methods of Application: The usual adult dose for prostate cancer is 250 mg orally twice a day.
Results/Outcomes: The addition of an androgen receptor pathway inhibitor and/or docetaxel significantly improves survival.
Use in Bodybuilding
Scientific Field: Sports Medicine
Application Summary: Aminoglutethimide has been used by bodybuilders for muscle-building and performance-enhancing purposes.
Methods of Application: Aminoglutethimide is taken by mouth three or four times per day.
Results/Outcomes: The use of Aminoglutethimide in bodybuilding can lead to a strong shift in anabolic to catabolic effects in favor of the former.
Performance Enhancement
Application Summary: Aminoglutethimide has been used as a performance-enhancing drug.
Methods of Application: The specific dosage and frequency would depend on the individual’s condition and response to the treatment.
Treatment of Adrenal Cortical Tumors
Scientific Field: Oncology
Application Summary: Aminoglutethimide is used to treat some kinds of tumors that affect the adrenal cortex.
Methods of Application: The specific dosage and frequency would depend on the patient’s condition and response to the treatment.
Results/Outcomes: The outcomes would vary depending on the individual patient’s response to the treatment.
Treatment of Overactive Adrenal Cortex
Scientific Field: Endocrinology
Application Summary: Aminoglutethimide is sometimes used when the adrenal cortex is overactive without being cancerous.
Treatment of Hypercortisolism
Application Summary: Aminoglutethimide is used in the treatment of hypercortisolism.
Treatment of Congenital Adrenal Hyperplasia
Scientific Field: Pediatrics
Application Summary: Aminoglutethimide has been used in the treatment of congenital adrenal hyperplasia.
Aminoglutethimide is a synthetic compound primarily known for its role as an aromatase inhibitor and steroidogenesis inhibitor. Its chemical structure is characterized by a dicarboximide framework with an ethyl group and a para-aminophenyl substituent at the 3-position, represented by the formula C₁₃H₁₆N₂O₂. This compound was initially developed as an anticonvulsant but was later repurposed for treating conditions like Cushing's syndrome and hormone-sensitive cancers, particularly breast cancer .
As mentioned earlier, aminoglutethimide acts by inhibiting the enzyme cholesterol desmolase in the adrenal cortex. This enzyme is responsible for converting cholesterol into pregnenolone, the first step in the biosynthesis of various steroid hormones, including cortisol []. By inhibiting this enzyme, aminoglutethimide reduces the production of cortisol, leading to its therapeutic effect in Cushing's syndrome.
Aminoglutethimide functions by inhibiting several cytochrome P-450 enzymes involved in steroid hormone synthesis. Its primary actions include:
- Inhibition of Aromatase (CYP19A1): This enzyme is crucial for converting androgens into estrogens. Aminoglutethimide effectively reduces the production of estrone and estradiol from testosterone and androstenedione, respectively .
- Inhibition of Cholesterol Side-Chain Cleavage Enzyme (CYP11A1): This enzyme catalyzes the conversion of cholesterol to pregnenolone, the precursor for all steroid hormones. By inhibiting this enzyme, aminoglutethimide decreases the synthesis of glucocorticoids, mineralocorticoids, and sex steroids .
- Blocking Other Steroid Hydroxylation Steps: It also inhibits hydroxylation steps necessary for producing various steroid hormones, including androgens and glucocorticoids .
The biological effects of aminoglutethimide stem from its ability to modulate steroid hormone levels. It is particularly effective in:
- Treating Hormone-Sensitive Cancers: In postmenopausal women with estrogen receptor-positive breast cancer, aminoglutethimide has shown efficacy in reducing tumor size and improving clinical outcomes .
- Managing Cushing's Syndrome: By inhibiting adrenal steroidogenesis, it helps lower cortisol levels in patients with this condition, leading to symptomatic relief in many cases .
Aminoglutethimide can be synthesized through various chemical routes. The general approach involves:
- Formation of the Dicarboximide: The reaction typically starts with the condensation of 4-aminobenzoic acid derivatives with ethyl acetoacetate or similar compounds.
- Cyclization: Subsequent cyclization forms the six-membered ring characteristic of dicarboximides.
- Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity suitable for pharmaceutical use .
Aminoglutethimide has several clinical applications:
- Oncology: Used primarily in treating breast cancer and potentially prostate cancer.
- Endocrinology: Effective in managing Cushing's syndrome due to its ability to inhibit cortisol production.
- Investigational Uses: Research is ongoing into its efficacy for other conditions like low renin hypertension .
Aminoglutethimide interacts with various drugs and biological systems:
- Drug Interactions: It may enhance the metabolism of certain medications due to its effects on liver enzymes, potentially necessitating dosage adjustments for drugs like dexamethasone .
- Biological Interactions: Studies suggest that aminoglutethimide may affect endocannabinoid signaling pathways by modulating the metabolism of arachidonoylethanolamide (anandamide) through cytochrome P450 enzymes .
Several compounds share similarities with aminoglutethimide in terms of structure or function. Here are some notable examples:
| Compound Name | Function/Activity | Unique Features |
|---|---|---|
| Letrozole | Aromatase inhibitor | Selective; does not affect adrenal steroidogenesis |
| Anastrozole | Aromatase inhibitor | More potent than aminoglutethimide; fewer side effects |
| Metyrapone | Inhibitor of cortisol synthesis | Primarily used for diagnostic purposes |
| Ketoconazole | Broad-spectrum antifungal; also inhibits steroidogenesis | Affects multiple pathways; used mainly as an antifungal |
Aminoglutethimide stands out due to its dual role as both an aromatase inhibitor and a broader steroidogenesis inhibitor, making it unique among its peers .
Purity
Physical Description
Color/Form
Fine, white or creamy white crystalline powde
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
log Kow = 0.82 (est)
1.3
Decomposition
Appearance
Melting Point
159-150 °C
149 - 150 °C
Storage
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
FDA Label
Therapeutic Uses
Aminoglutethimide is indicated for temporary suppression of adrenal function in selected patients with Cushing's syndrome including that associated withadrenal carcinoma and etopic adrenocorticotropic hormone (ACTH)-producing tumors or adrenal hyperplasia. /Included in US product label/
Aminoglutethimide is indicated to produce a "pharmacologic adrenalectomy" in the treatment of post menopausal metastatic breast cancer, especially inoperable or recurrent breast cancer proven to be hormone dependent, but resistant to therapy with tamoxifen. /Included in US product label/
Aminoglutethimide is indicated for treatment of prostatic carcinoma unresponsive to hormonal or surgical therapy. /Included in US product label/
For more Therapeutic Uses (Complete) data for AMINOGLUTETHIMIDE (7 total), please visit the HSDB record page.
Pharmacology
Aminoglutethimide is a synthetic derivative of the sedative and anticonvulsant glutethimide with anti-steroid properties. Originally used as an anticonvulsant, aminoglutethimide also blocks adrenal steroidogenesis by inhibiting the enzymatic conversion of cholesterol to pregnenolone. In addition, this agent blocks the peripheral aromatization of androgenic precursors to estrogens. Aminoglutethimide does not suppress ovarian estrogen production.
MeSH Pharmacological Classification
ATC Code
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BG - Aromatase inhibitors
L02BG01 - Aminoglutethimide
Mechanism of Action
Aminoglutethimide produces suppression of the adrenal cortex by inhibiting enzyme conversion of cholesterol to pregnenolone, thus blocking synthesis of adrenal steroid; it may also affect other steps in the synthesis and metabolism of these steroids. A compensatory increase in secretion of adrenocorticotropic hormone (ACTH by the pituitary occurs (except in patients with ACTH-independent adenomas or carcinomas), necessitating glucocorticoid administration to maintain aminoglutethimide's effect. Aminoglutethimide also inhibits estrogen production from androgens in peripheral tissues by blocking the aromatase enzyme. An additional mechanism in breast cancer, involving enhanced metabolism of estrone sulfate, has also been proposed.
Cytadren blocks several other steps in steroid synthesis, including the C11, C18, and C21 hydroxylations and the hydroxylations required for the aromatization of androgens to estrogens, mediated through binding of Cytadren to cytochrome complexes.
Although Cytadren inhibits the synthesis of thyroxine by the thyroid gland, the compensatory increase in thyroid stimulating hormone (TSH) is frequently sufficient magnitude to overcome the inhibition of thyroid synthesis due to Cytadren. In spite of an increase of TSH, Cytadren has not been associated with increased prolactin secretion.
In this small study, the effect of aminoglutethimide on the disposition of estrogens in women with advanced breast cancer was investigated using bolus injections of 4-(14)C-estradiol and 6,7-(3)H-estrone sulfate, alone or in combination. No alterations in estrogen disposition were seen after short term (6 hours) aminoglutethimide administration. During long term (3 weeks to 8 months) aminoglutethimide treatment mean 4-(14)C-estradiol clearance was not changed. (14)C-Estrone sulfate AUC was reduced by 43% at a low dose of aminoglutethimide (125 mg twice daily) and by 65% at a high dose (250 mg 4 times daily) with hydrocortisone acetate 25 mg twice daily. The estrone sulfate terminal elimination rate constant (lambda z) was concurrently increased (mean of 46 and 79%, respectively, with the 2 dosage regimens). A possible increase in estrone sulfate clearance during long term treatment was tested for by injecting 6,7-(3)H-estrone sulfate. These studies revealed a marked increase (mean 104%) in estrone sulfate clearance in patients receiving the high dose aminoglutethimide schedule. Following injection of 4-(14)C-estradiol plus 6,7-(3)H-estrone sulfate, the fraction of 4-(14)C-estradiol metabolized to estrone sulfate was found to be reduced in all patients (mean 13%). A mean increase of 80% in the urinary excretion of (14)C-estriol was observed after 4-(14)C-estradiol administration.
Aminoglutethimide (AMG), a potent inhibitor of steroidogenesis used in the treatment of breast cancer and some adrenal pathologies, abolished the induction of ornithine decarboxylase (ODC) elicited by peptide hormones and by dibutyryl-cAMP in steroidogenic tissues. This effect seems to be related to an inhibition of cAMP-dependent protein kinase (IC50 = 287 uM) rather than blockade of the steroidogenic pathway. This inhibition may explain some of the effects observed in AMG treatment which cannot be ascribed to its direct effect on the cytochrome P450scc complex or aromatase. Taking into account that ODC, the rate-limiting enzyme in polyamine synthesis, is elevated in many types of cancer and that overexpression of this enzyme is associated with cell transformation, one may speculate that the inhibitory action of AMG on protein kinase A represents a positive colateral effect of this drug in cancer therapy.
KEGG Target based Classification of Drugs
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP19A1 (ARO) [HSA:1588] [KO:K07434]
Vapor Pressure
Pictograms

Irritant
Other CAS
Absorption Distribution and Excretion
After ingestion of a single oral dose, 34%-54% is excreted in the urine as unchanged drug during the first 48 hours, and an additional fraction as the N-acetyl derivative.
Cytadren is rapidly and completely absorbed after oral administration. In 6 healthy male volunteers, maximum plasma levels of Cytadren averaged 5.9 ug/mL at a medium of 1.5 hours after ingestion of 250 mg tablets. The bioavailability of tablets is equivalent to equal doses given as a solution.
Aminoglutethimide crosses the placenta ...
It is not known weather aminoglutethimide is distributed into breast milk.
After ingestion of a single oral dose, 34% to 54% is excreted in the urine as unchanged drug during the first 48 hours, and an additional fraction as the N-acetyl derivative.
For more Absorption, Distribution and Excretion (Complete) data for AMINOGLUTETHIMIDE (7 total), please visit the HSDB record page.
Metabolism Metabolites
Hepatic; the major metabolite is N-acetylaminoglutethimide; there may be genetic variation among individuals in the rate of acetylation.
Four ... metabolites of aminoglutethimide have been identified in the urine of patients being treated chronically with the drug. These were products of hydroxylation of the 3-ethylpiperidine-2,6-dione residue, namely 3-(4-aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione and its acetylamino analog, 3-(4-aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione, and 3-(4-aminophenyl)-3-(2-carboxamidoethyl)tetrahydrofuran-2-one, the lactone formed by rearrangement of 3-(4-aminophenyl)-3-(2-hydroxyethyl)piperidine-2,6-dione. ... These new metabolites were minor constituents compared with aminoglutethimide and with the previously identified major metabolites 3-(4-acetylaminophenyl)-3-ethylpiperidine-2,6-dione and 3-(4-hydroxylaminophenyl)-3-ethylpiperidine-2,6-dione. There were marked species differences between rat and human inasmuch as almost all the metabolites in the urine of the rat were N-acetylated whereas most of the human metabolites were not. However, 5-hydroxylation of the piperidinedione residue was stereoselective in the same sense in both species, the cis isomer being formed exclusively. Synthetic cis-3-(4-aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione did not inhibit the activity of the target enzyme systems desmolase and aromatase in vitro, and therefore, like other metabolites so far described, is an inactivation product of the drug.
Hydroxylaminoglutethimide (3-ethyl-3-(4-hydroxylaminophenyl)-2,6-piperidinedione) has been identified as a novel metabolite of aminoglutethimide (3-(4-aminophenyl)-3-ethyl-2,6-piperidinedione) in the urine of patients treated chronically with this drug. The metabolite was isolated by reverse-phase thin-layer chromatography, and characterized by comparison of its mass spectrum and chromatographic properties with those of the synthetic compound. Hydroxylaminoglutethimide is unstable; it is readily oxidized to nitrosoglutethimide and disproportionates in the mass spectrometer into this compound and aminoglutethimide. In none of four patients studied was the metabolite detected in the urine after the first dose of the drug. In one patient it appeared after the second dose and in two more within seven to eight days suggesting that its formation is drug-induced, and that it may be the metabolite responsible for the diminished half-life of aminoglutethimide during chronic therapy. The profile of metabolites from one patient, examined by high-performance liquid chromatography after the first dose and again after six weeks of therapy afforded evidence that the formation of hydroxylaminoglutethimide was at the expense of a major metabolite N-acetylaminoglutethimide.
Hydroxylaminoglutethimide [3-ethyl-3-(4-hydroxylaminophenyl)piperidine-2,6-dione] (HxAG), aminoglutethimide [3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione] (AG) and N-acetyl-aminoglutethimide (N-AcAG) have been quantified by high performance liquid chromatography using m-aminoglutethimide (metaAG) as the internal standard in serial 24 hr urine collections from a patient on chronic AG therapy without steroid supplementation. HxAG is the product of a major AG-induced metabolic pathway since the ratio [HxAG]/[AG] rises with time. In contrast the ratio [N-AcAG]/[AG] decreases with time. A rapid, simple colorimetric assay has been used to quantify HxAG in urine from both male and female patients receiving a range of doses of AG and to show that induced metabolism is a general phenomenon even at low doses (125 mg twice daily).
Extensive metabolism occurred in all species, with N-acetylaminoglutethimide being the major metabolite except for dog and man. In the latter two species unchanged drug was the main product excreted. A metabolite, 3-(4-acetamidophenyl)-3-(2-carboxamidoethyl)tetrahydrofuran-2-one, not previously found in human urine, was identified. Chronic administration of aminoglutethimide to rats produced no detectable change in the excretory or metabolite patterns of the drug. However chronic administration of phenobarbitone decreased the urinary excretion of (14)C over a 72 hr period. Residual (72 hr) tissue levels of (14)C were less than 1 microgram equivalent of (14)C-aminoglutethimide/g tissue in the rat, guinea-pig and rabbit. Dog tissues retained a considerable quantity of (14)C at this time.
Hepatic. 34-54% of the administered dose is excreted in the urine as unchanged drug during the first 48 hours, and an additional fraction as an N-acetyl derivative. Route of Elimination: After ingestion of a single oral dose, 34%-54% is excreted in the urine as unchanged drug during the first 48 hours, and an additional fraction as the N-acetyl derivative. Half Life: 12.5 ± 1.6 hours
Wikipedia
Lormetazepam
Drug Warnings
Cytadren may also suppress aldosterone production by the adrenal cortex and may cause orthostatic or persistent hypotension. The blood pressure should be monitored in all patients at appropriate intervals. Patients should be advised of the possible occurrence of weakness and dizziness as symptoms of hypotension, and measures to be taken should they occur.
Cytadren can cause fetal harm when administered to a pregnant woman. In the earlier experience with the drug in about 5000 patients, two cases of pseudohermaphroditism were reported in female infants whose mothers were treated with Cytadren ... If this drug must be used during pregnancy, or if the patient becomes pregnant while taking the drug, the patient should be apprised of the potential hazard to the fetus.
Patients should be warned that drowsiness may occur and that they should not drive, operate potentially dangerous machinery, or engage in other activities that may become hazardous because of decreased alertness.
For more Drug Warnings (Complete) data for AMINOGLUTETHIMIDE (19 total), please visit the HSDB record page.
Biological Half Life
12.5 hours; reduced to 7 hours after prolonged (2 to 32 weeks) treatment because aminoglutethimide induces hepatic enzymes and accelerates its own metabolism.
Use Classification
Methods of Manufacturing
General Manufacturing Information
Analytic Laboratory Methods
Analyte: aminoglutethimide; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: aminoglutethimide; matrix: chemical purity; procedure: liquid chromatography with detection at 240 nm and comparison to standards
Analyte: aminoglutethimide; matrix: pharmaceutical preparation (tablet); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: aminoglutethimide; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 240 nm and comparison to standards (chemical purity)
Storage Conditions
Interactions
/Upon concomitant administration of/ CNS depression-producing medications, additive CNS depression may occur.
Hyponatremia may occur /with concomitant administration of/ diuretics.
Cytadren accelerates the metabolism of dexamethasone...
For more Interactions (Complete) data for AMINOGLUTETHIMIDE (12 total), please visit the HSDB record page.
Dates
Molecularly Imprinted Polymers Doped with Carbon Nanotube with Aid of Metal-Organic Gel for Drug Delivery Systems
Long Zhao, Mei-Hong Chai, Hong-Fei Yao, Yan-Ping Huang, Zhao-Sheng LiuPMID: 32914377 DOI: 10.1007/s11095-020-02902-z
Abstract
The incidence of breast cancer worldwide has been on the rise since the late 1970s, and it has become a common tumor that threatens women's health. Aminoglutethimide (AG) is a common treatment of breast cancer. However, current treatments require frequent dosing that results in unstable plasma concentration and low bioavailability, risking serious adverse reactions. Our goal was to develop a molecularly imprinted polymer (MIP) based delivery system to control the release of AG and demonstrate the availability of this drug delivery system (DDS), which was doped with carbon nanotube with aid of metal-organic gel.Preparation of MIP was optimized by key factors including composition of formula, ratio of monomers and drug loading concentration.
By using multi-walled carbon nanotubes (MWCNT) and metal-organic gels (MOGs), MIP doubled the specific surface area, pore volume tripled and the IF was 1.6 times than the reference. Compared with commercial tablets, the relative bioavailability was 143.3% and a more stable release appeared.
The results highlight the influence of MWCNT and MOGs on MIP, which has great potential as a DDS.
Pharmacological suppression of endogenous glucocorticoid synthesis attenuated blood pressure and heart rate response to acute restraint in Wistar rats
M Bencze, A Vavřínová, J Zicha, M BehuliakPMID: 32469228 DOI: 10.33549/physiolres.934432
Abstract
Glucocorticoids (GCS) are known to modulate cardiovascular response during stress conditions. The present study was aimed to test the hypothesis that permissive and/or stimulating effect of GCs is essential for the maintenance of peripheral vascular resistance and for the adequate response of cardiovascular system to stressor exposure. The effects of acute pharmacological adrenalectomy (PhADX) on humoral and cardiovascular parameters were studied in adult Wistar rats under the basal conditions and during the acute restraint stress. Acute PhADX was performed by the administration of metyrapone and aminoglutethimide (100 mg/kg s.c. of each drug) resulting in a suppression of endogenous glucocorticoid synthesis. Blood pressure (BP), heart rate (HR) and core body temperature were measured using radiotelemetry. BP responses to administration of vasoactive agents were determined in pentobarbital-anesthetized animals. PhADX considerably attenuated stress-induced increase of BP, HR and core body temperature. PhADX did not abolish BP and HR lowering effects of ganglionic blocker pentolinium indicating preserved sympathetic function in PhADX rats. BP response to exogenous norepinephrine administration was attenuated in PhADX rats, suggesting reduced sensitivity of cardiovascular system. Suppression of corticosterone synthesis by PhADX increased basal plasma levels of ACTH, aldosterone and plasma renin activity in unstressed animals but there was no further increase of these hormones following stressor exposure. In conclusion, PhADX attenuated stress-induced rise of blood pressure, heart rate and core body temperature indicating an important permissive and/or stimulating role of glucocorticoids in the maintenance of the adequate response of cardiovascular system and thermoregulation to several stimuli including acute exposure to stressor.Tumor microenvironment-targeted poly-L-glutamic acid-based combination conjugate for enhanced triple negative breast cancer treatment
Juan J Arroyo-Crespo, Ana Armiñán, David Charbonnier, Leandro Balzano-Nogueira, Francisco Huertas-López, Cristina Martí, Sonia Tarazona, Jerónimo Forteza, Ana Conesa, María J VicentPMID: 30278346 DOI: 10.1016/j.biomaterials.2018.09.023
Abstract
The intrinsic characteristics of the tumor microenvironment (TME), including acidic pH and overexpression of hydrolytic enzymes, offer an exciting opportunity for the rational design of TME-drug delivery systems (DDS). We developed and characterized a pH-responsive biodegradable poly-L-glutamic acid (PGA)-based combination conjugate family with the aim of optimizing anticancer effects. We obtained combination conjugates bearing Doxorubicin (Dox) and aminoglutethimide (AGM) with two Dox loadings and two different hydrazone pH-sensitive linkers that promote the specific release of Dox from the polymeric backbone within the TME. Low Dox loading coupled with a short hydrazone linker yielded optimal effects on primary tumor growth, lung metastasis (∼90% reduction), and toxicological profile in a preclinical metastatic triple-negative breast cancer (TNBC) murine model. The use of transcriptomic analysis helped us to identify the molecular mechanisms responsible for such results including a differential immunomodulation and cell death pathways among the conjugates. This data highlights the advantages of targeting the TME, the therapeutic value of polymer-based combination approaches, and the utility of -omics-based analysis to accelerate anticancer DDS.Aminoglutethimide-induced lysosomal changes in adrenal gland in mice
Mayu Mutsuga, Yoshiji Asaoka, Naoko Imura, Tomoya Miyoshi, Yuko TogashiPMID: 28410883 DOI: 10.1016/j.etp.2017.04.004
Abstract
Aminoglutethimide is a steroidogenesis inhibitor and inhibits a cholesterol side-chain cleavage enzyme (CYP11A1) that converts cholesterol to pregnenolone in mitochondria. We investigated histopathological changes induced by 5-day administration of AG in mice. Cytoplasmic vacuoles of various sizes and single cell necrosis were found in zona fasciculata cells in AG-treated mice. Some vacuoles were positive for adipophilin, whereas others were positive for lysosome-associated membrane protein-2 on immunohistochemical staining, indicating they were enlarged lipid droplets and lysosomes, respectively. Electron microscopy revealed enlarged lysosomes containing damaged mitochondria and lamellar bodies in zona fasciculata cells, and they were considered to reflect the intracellular protein degradation processes, mitophagy and lipophagy. From these results, we showed that AG induces excessive lipid accumulation and mitochondrial damage in zona fasciculata cells, which leads to an accelerated lysosomal degradation in mice.Expression and activation of the steroidogenic enzyme CYP11A1 is associated with IL-13 production in T cells from peanut allergic children
Meiqin Wang, Matthew J Strand, Bruce J Lanser, Carah Santos, Kreso Bendelja, Jennifer Fish, Elizabeth A Esterl, Shigeru Ashino, Jordan K Abbott, Vijaya Knight, Erwin W GelfandPMID: 32497050 DOI: 10.1371/journal.pone.0233563
Abstract
Activation of the steroidogenic enzyme CYP11A1 was shown to be necessary for the development of peanut-induced intestinal anaphylaxis and IL-13 production in allergic mice. We determined if levels of CYP11A1 in peripheral blood T cells from peanut-allergic (PA) children compared to non-allergic controls were increased and if levels correlated to IL-13 production and oral challenge outcomes to peanut. CYP11A1 mRNA and protein levels were significantly increased in activated CD4+ T cells from PA patients. In parallel, IL-13 production was significantly increased; IFNγ levels were not different between groups. There were significant correlations between expression levels of CYP11A1 mRNA and levels of IL13 mRNA and protein, levels of serum IgE anti-Ara h 2 and to outcomes of peanut challenge. The importance of CYP11A1 on cytokine production was tested using a CYP11A1 CRISPR/Cas9 KO plasmid or an inhibitor of enzymatic CYP11A1 activity. Inhibition of CYP11A1 activation in patient cells treated with the inhibitor, aminoglutethimide, or CD4+ T cell line transfected with the CYP11A1 KO plasmid resulted in reduced IL-13 production. These data suggest that the CYP11A1-CD4+Tcell-IL-13 axis in activated CD4+ T cells from PA children is associated with development of PA reactions. CYP11A1 may represent a novel target for therapeutic intervention in PA children.Impact of nonsteroidal aromatase inhibitors on steroid profile in a Chinese population
Yanyi Xing, Xin Liu, Mengmeng Yan, Tianqi Chen, Fei Lu, Bing Xu, Yan Gong, Fuhao Chu, Haimin LeiPMID: 28700478 DOI: 10.1097/MD.0000000000007411
Abstract
Steroid profiling was introduced to determine the endogenous steroid misuse in sports. Thus, screening for the exogenous use of these prohibited substances can be established by monitoring a range of endogenous steroids, which constitute the steroid profile and evaluate their concentrations and ratios against reference values. The steroid profiling is currently based on population statistics. As large interindividual variations exist, athlete biological passport (ABP) analysis is ongoing. This study aimed to identify new biomarker(s) for aromatase inhibitor detection in sports using statistical analysis and adapt the model into ABP analysis.Forty-one Chinese nonathlete volunteers (21 males and 20 females) were administered 3 nonsteroidal aromatase inhibitors (aminoglutethimide, letrozole, and anastrozole) independently. Statistical analysis was performed on 16 steroid profile parameters.After administration, the concentrations of endogenous androgen biomarkers including testosterone (T), epitestosterone, androsterone (AN), etiocholanolone (ETIO), 5α-diol, 5β-diol, and dehydroepiandrosterone were increased, while the level of estrogen was decreased. These biomarkers returned to the baselines levels within 1 month. In females, the concentrations of endogenous biomarkers were affected by nonsteroidal aromatase inhibitors, without a common trend. Three new endogenous biomarkers (AN/estrone, ETIO/estrone, and T/estrone) elevated significantly after treatment. The 3 new models were more sensitive than the World Anti-Doping Agency ratio biomarkers. They were also effective in exponentially weighted moving average chart analysis.Verification experiment demonstrated that the biomarker T/estrone was valid in judging the steroidal aromatase inhibitor abuse. The screening of these new endogenous biomarkers can provide additional parameters to support ABP monitoring and specific information regarding the administered steroids.Increased 27-hydroxycholesterol production during luteolysis may mediate the progressive decline in progesterone secretion
Yafei Xu, Scot M Hutchison, José J Hernández-Ledezma, Randy L BoganPMID: 29177442 DOI: 10.1093/molehr/gax061
Abstract
Does 27-hydroxycholesterol (27OH) actively facilitate the progression of luteolysis?There is increased mRNA expression of the enzyme that produces 27OH during luteolysis in vivo in rhesus macaques and sheep, and 27OH reduces progesterone secretion from human luteinized granulosa cells.
There is an increase in mRNA expression of liver x receptor (LXR) and a decrease in sterol regulatory element binding protein 2 (SREBP2) target genes during spontaneous luteolysis in primates, which could result in reduced cholesterol availability for steroidogenesis. Concentrations of 27OH are also increased in primate corpora lutea (CL) during luteolysis, and 27OH is a dual LXR agonist and SREBP2 inhibitor.
This was an in vitro study using primary human luteinized granulosa cells in a control versus treatment(s) design. Analyses of CL from sheep undergoing induced or spontaneous luteolysis were also performed, along with database mining of microarray data from rhesus macaque CL.
Primary luteinizing granulosa cells were obtained from 37 women aged 24-44 who were undergoing oocyte donation or IVF for male factor or idiopathic infertility, and cells were further luteinized in vitro using human chorionic gonadotropin. Three approaches to test the effect of 27OH produced via CYP27A1 (cytochrome p450, family 27, subfamily A, polypeptide 1) on luteinized granulosa cells were used: (i) direct 27OH supplementation, (ii) induction of endogenous CYP27A1 activity via pharmacologic inhibition of steroidogenesis, and (iii) siRNA-mediated knockdown to directly inhibit CYP27A1 as well as cholesterol transport into the mitochondria via the steroidogenic acute regulatory protein (STAR). Endpoints included: progesterone (P4) secretion into culture media determined by enzyme immunoassay, cholesterol efflux and uptake assays using fluorescent lipid analogs, and mRNA expression determined via semi-quantitative real-time PCR (QPCR). An additional experiment involved QPCR analysis of 40 CL collected from ewes undergoing induced or spontaneous luteolysis, as well as database mining of microarray data generated from 16 rhesus macaque CL collected during spontaneous luteolysis and 13 macaque CL collected during a luteinizing hormone ablation and replacement protocol.
The mRNA expression of CYP27A1 was significantly increased during luteolysis in rhesus macaques and sheep in vivo, and CYP27A1 transcription was suppressed by luteinizing hormone and hCG. There was a significant decrease in hCG-stimulated P4 secretion from human luteinized granulosa cells caused by 27OH treatment, and a significant increase in basal and hCG-stimulated P4 synthesis when endogenous 27OH production was inhibited via CYP27A1 knockdown, indicating that 27OH inhibits steroidogenesis. Pharmacologic inhibition of steroidogenesis by aminoglutethimide significantly induced LXR and inhibited SREBP2 target gene mRNA expression, indicating that increased oxysterol production occurs when steroidogenesis is suppressed. Inhibiting cholesterol delivery into the mitochondria via knockdown of STAR resulted in reduced SREBP2 target gene mRNA expression, indicating that STAR function is necessary to maintain SREBP2-mediated transcription. The effects of 27OH treatment on markers of LXR and SREBP2 activity were moderate, and knockdown of CYP27A1 did not prevent aminoglutethimide-induced changes in LXR and SREBP2 target gene mRNA expression. These observations indicate that 27OH inhibits P4 secretion partially via mechanisms separate from its role as an LXR agonist and SREBP2 inhibitor, and also demonstrate that other oxysterols are involved in modulating LXR and SREBP2-mediated transcription when steroidogenesis is suppressed.
None.
Luteinized granulosa cells may differ from luteal cells, and the effect on luteal function in vivo was not directly tested. The mechanisms that cause the initial rise in CYP27A1 mRNA expression during luteolysis are also not clear.
The factors causing luteolysis in primates have not yet been determined. This study provides functional evidence of a novel mechanism via increased 27OH synthesis during luteolysis, which subsequently represses progesterone secretion. Increased 27OH may also facilitate the progression of luteolysis in domestic animal species.
The authors have nothing to disclose. Support was provided by the Eunice Kennedy Shriver National Institute of Child Health & Human Development (NICHD) of the National Institutes of Health (NIH), award number R00HD067678 to R.L.B.
One-step optimization strategy in the simulated moving bed process with asynchronous movement of ports: A VariCol case study
Reinaldo Calderón Supelano, Amaro Gomes Barreto Jr, Ataíde Souza Andrade Neto, Argimiro Resende SecchiPMID: 33220588 DOI: 10.1016/j.chroma.2020.461672
Abstract
The VariCol process is a variant of the conventional simulated moving bed (SMB) process, distinguished by the asynchronous shifting of the inlet and outlet ports of the chromatographic column train. This feature allows for a more flexible operation in column utilization and can also achieve higher separation performances. However, to take full benefit out of it, the operating parameters, such as the strategy for port switching, must be optimal. in this paper, a novel methodology for optimizing those parameters, based on a single NLP (non-linear programming), is proposed. The main advantage of this approach is that it significantly reduces the complexity of the original MINLP (mixed-integer non-linear programming) formulation currently discussed in the literature. The proposed optimization problem is built, considering that the average column configuration of three zones provides the necessary and sufficient information to describe the VariCol process. Several optimization scenarios for the enantioseparation of 1,1´-bi-2-naphthol and aminoglutethimide were considered to evaluate the proposed methodology and to compare the performance of VariCol and SMB processes. The results have shown that with the single NLP approach, it is possible to explore the optimal solution in all the VariCol process domains with less computational effort than other optimization strategies reported in the literature. That is a great advantage, especially in the context of real-time applications.Enantioseparation of racemic aminoglutethimide using asynchronous simulated moving bed chromatography
Xiaojian Lin, Rujin Gong, Jiaxu Li, Ping Li, Jianguo Yu, Alirio E RodriguesPMID: 27544751 DOI: 10.1016/j.chroma.2016.08.031
Abstract
The separation of aminoglutethimide enantiomers by the continuous multicolumn chromatographic processes were investigated experimentally and theoretically, where the columns were packed with cellulose tris 3,5-dimethylphenyl-carbamate stationary phase (brand name Chiralcel OD) and mobile phase was a mixture of n-hexane and ethanol with monoethanolamine additive. The continuous enantioseparation processes included a synchronous shifting process (SMB) and an asynchronous shifting process (VARICOL), which allowed reducing the column number (here from six-column SMB to five-column VARICOL process). Transport-dispersive model with the consideration of both intraparticle mass transfer resistance and axial dispersion was adopted to design and optimize the operation conditions for the separation of aminoglutethimide enantiomers by SMB process and VARICOL process. According to the optimized operation conditions, experiments were carried out on VARICOL-Micro unit using five-column VARICOL process with 1/1.5/1.5/1 configuration and six-column SMB process with 1/2/2/1 configuration. Products of R-aminoglutethimide (R-AG) enantiomer and S-aminoglutethimide (S-AG) enantiomer with more than 99.0% purity were obtained continuously from extract stream and raffinate stream, respectively. Furthermore, the experiemntal data obtained from five-column VARICOL process were compared with that from six-column SMB process, the feasibility and efficiency for the separation of guaifenesin enantiomers by VARICOL processes were evaluated.Microglial Pro-Inflammatory and Anti-Inflammatory Phenotypes Are Modulated by Translocator Protein Activation
Eleonora Da Pozzo, Chiara Tremolanti, Barbara Costa, Chiara Giacomelli, Vladimir M Milenkovic, Stefanie Bader, Christian H Wetzel, Rainer Rupprecht, Sabrina Taliani, Federico Da Settimo, Claudia MartiniPMID: 31510070 DOI: 10.3390/ijms20184467
